

In-Depth Technical Guide: 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Cat. No.:	B180386

[Get Quote](#)

CAS Number: 114561-15-8

This technical guide provides a comprehensive overview of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**, a quinolinone derivative of interest to researchers and professionals in drug development. The document details its chemical properties, a probable synthesis protocol, and an analysis of its potential biological activities based on related compounds.

Chemical and Physical Properties

While specific experimental data for **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is limited in publicly available literature, its properties can be inferred from its structure and data on analogous compounds.

Property	Value	Source/Method
CAS Number	114561-15-8	Chemical Abstracts Service
Molecular Formula	C ₁₁ H ₁₁ NO ₂	Calculated
Molecular Weight	189.21 g/mol	Calculated
Appearance	Expected to be a solid	Analogy to similar quinolinones
Solubility	Likely soluble in organic solvents like DMSO, DMF, and alcohols	Analogy to similar quinolinones

Synthesis Protocol

A probable and efficient method for the synthesis of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is the reduction of its corresponding aldehyde, 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Sodium borohydride (NaBH₄) is a suitable reagent for this selective reduction. [\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: Reduction of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Materials:

- 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Distilled water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

- Dissolution: Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.
- Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the solution in portions. Effervescence may be observed.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully add distilled water to quench the excess sodium borohydride.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
- Washing: Combine the organic layers and wash with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**.

Characterization

The structure and purity of the synthesized **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** can be confirmed using various spectroscopic techniques. Expected spectral data, based on analogous compounds, are provided below.[4][5][6]

Technique	Expected Observations
¹ H NMR	Signals for the N-methyl group (singlet, ~3.5 ppm), the hydroxymethyl group (doublet, ~4.5 ppm, and a triplet for the hydroxyl proton, which may be broad or exchangeable with D ₂ O), and aromatic protons (multiplets, ~7.2-8.0 ppm).
¹³ C NMR	Signals for the N-methyl carbon, the hydroxymethyl carbon, the carbonyl carbon (~160-165 ppm), and aromatic carbons.
IR (Infrared) Spectroscopy	Characteristic absorption bands for the hydroxyl group (broad, ~3400 cm ⁻¹), the carbonyl group of the quinolinone ring (~1650 cm ⁻¹), and C-H bonds.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.21).

Potential Biological Activity and Signaling Pathways

While direct biological studies on **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** are not extensively reported, the quinolinone scaffold is a well-established pharmacophore with a broad range of biological activities.[7][8][9][10]

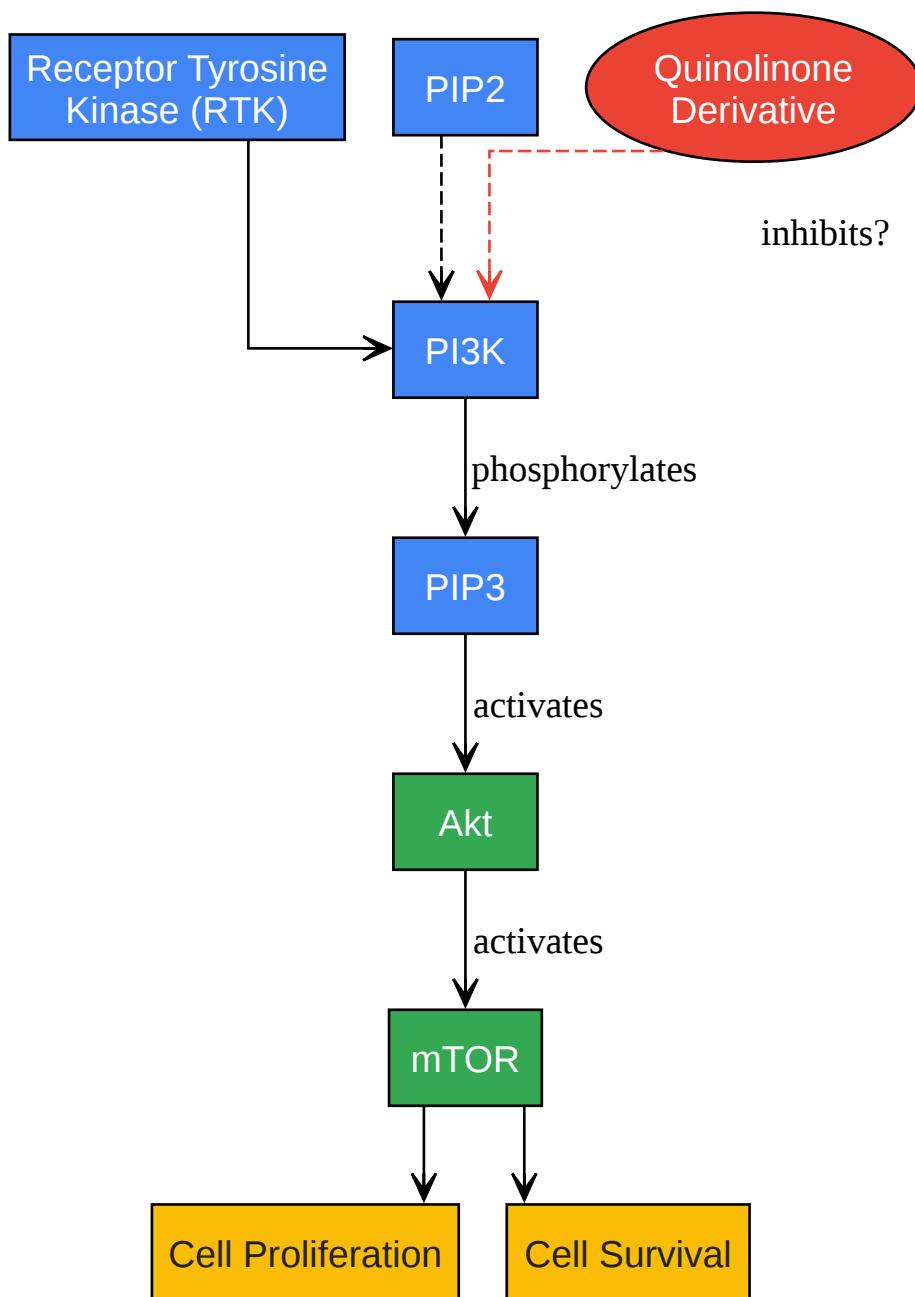
Anticancer Activity

Many quinolinone derivatives have demonstrated significant anticancer properties.[7][9] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10] It is plausible that **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** could exhibit similar activities.

Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents. While the specific structural features for potent antibacterial activity vary, the general scaffold suggests that **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** could be investigated for its antimicrobial properties.

Experimental Workflows and Signaling Pathways


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**.

Potential Cancer-Related Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A potential mechanism of action for quinolinone derivatives in cancer cell signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgosolver.com [orgosolver.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs...) [ecampusontario.pressbooks.pub]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180386#3-hydroxymethyl-1-methylquinolin-2-1h-one-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com